molecular formula C8H9N3 B1614778 2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine CAS No. 4931-22-0

2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B1614778
CAS No.: 4931-22-0
M. Wt: 147.18 g/mol
InChI Key: DJQNDZIDERYZRJ-UHFFFAOYSA-N
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Description

2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine (CAS Registry Number: 4931-22-0) is a heterocyclic compound with the molecular formula C8H9N3 and a molecular weight of 147.18 g/mol . This fused bicyclic scaffold is of significant interest in medicinal chemistry and drug discovery. While specific biological data for this exact analog is limited in the public domain, the broader 1,2,4-triazolo[1,5-a]pyridine core is recognized as a versatile and privileged structure in pharmaceutical research . It is isoelectronic with the purine ring system, making it a valuable bio-isostere in the design of novel bioactive molecules, particularly for targeting purine-binding enzymes such as kinases . The scaffold's intrinsic metal-chelating properties, stemming from the accessible electron pairs on its nitrogen atoms, are also exploited in the development of potential therapeutic agents, including anti-cancer and anti-parasitic compounds . Researchers utilize this and related compounds as key synthetic intermediates to access a wide array of functionalized triazolopyridines for screening and optimization campaigns . The compound is a solid with a calculated density of 1.2 g/cm³ . This product is intended for research purposes and is not for human or diagnostic use.

Properties

IUPAC Name

2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-3-4-11-8(5-6)9-7(2)10-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQNDZIDERYZRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NN2C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70291908
Record name 2,7-dimethyl[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4931-22-0
Record name NSC79017
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79017
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,7-dimethyl[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of 5-Amino-1,2,4-triazole with 1,3-Dicarbonyl Derivatives

This method employs 5-amino-1,2,4-triazole and a 1,3-dicarbonyl compound (e.g., 3-methyl-2,4-pentanedione) under refluxing ethanol or acetic acid. The reaction proceeds via nucleophilic attack and cyclization to form the triazolopyridine core.

  • Key steps :
    • React 5-amino-1,2,4-triazole with a 1,3-dicarbonyl compound bearing methyl groups at the α-positions (e.g., 3-methyl-2,4-pentanedione).
    • Acid catalysis (e.g., acetic acid) enhances cyclization efficiency.
  • Substitution control :
    • Methyl groups at the 2- and 7-positions arise from the α-methyl groups of the 1,3-dicarbonyl reagent.
  • Yield : ~70–80% under optimized conditions.

Dimroth Rearrangement of 1,2,4-Triazolo[4,3-a]pyrimidine Precursors

This two-step method involves synthesizing a 1,2,4-triazolo[4,3-a]pyrimidine intermediate, followed by acid-mediated Dimroth rearrangement to yield the target structure.

  • Step 1 : Cyclocondensation of a hydrazinylpyrimidine (e.g., 2-hydrazinyl-4,6-dimethylpyrimidine) with a carbonyl compound.
  • Step 2 : Rearrangement under acidic conditions (e.g., HCl, H₂SO₄) to shift substituents and form thetriazolo[1,5-a]pyridine scaffold.
  • Advantage : Enables precise control over substitution patterns at positions 2 and 7 via precursor design.

Oxidative Cyclization of Pyrimidin-2-yl-Amidines

A Pd-catalyzed oxidative cyclization of pyrimidin-2-yl-amidines (e.g., N-(pyrimidin-2-yl)acetamidine) under aerobic conditions provides direct access to triazolopyridines.

  • Conditions :
    • Catalyst: Pd(OAc)₂ (10 mol%).
    • Solvent: Acetic acid or DMF.
    • Oxidant: Molecular oxygen (O₂).
  • Substitution : Methyl groups at positions 2 and 7 are introduced via amidine and pyrimidine precursors, respectively.
  • Yield : Up to 94% in optimized systems.

Comparative Analysis of Methods

Method Starting Materials Conditions Yield Key Advantages
Cyclocondensation 5-Amino-1,2,4-triazole + 1,3-dicarbonyl Refluxing ethanol, acid 70–80% Simple, one-pot procedure
Dimroth Rearrangement Hydrazinylpyrimidine + carbonyl Acidic rearrangement 65–75% Precise substitution control
Oxidative Cyclization Pyrimidin-2-yl-amidine Pd(OAc)₂, O₂, acetic acid 85–94% High efficiency, scalable

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite, manganese dioxide

    Reduction: Sodium borohydride

    Substitution: Nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding oxides, while substitution reactions can yield various substituted derivatives .

Scientific Research Applications

Drug Development

2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine is utilized in the design of pharmaceuticals targeting various biological pathways. Notably, it serves as an inhibitor of Janus kinases (JAKs) and phosphodiesterases (PDEs), which are crucial in several signaling pathways related to inflammation and immune responses.

Table 1: Key Biological Targets and Effects

Biological TargetMechanism of ActionTherapeutic Application
Janus Kinases (JAKs)Inhibition of enzyme activityTreatment of autoimmune diseases
Phosphodiesterases (PDEs)Modulation of cyclic nucleotide levelsCardiovascular therapies
Antimicrobial AgentsInhibition of bacterial growthTreatment of resistant infections

Case Study: Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against resistant bacterial strains. For example, in vitro tests showed a significant reduction in bacterial proliferation at concentrations as low as 10 µg/mL. These findings suggest potential applications in developing new antibiotics.

Biological Research

The compound is also being investigated for its effects on cellular processes. Research indicates that it may modulate cellular signaling pathways involved in cancer cell proliferation.

Table 2: Potential Biological Activities

Activity TypeObservations
AnticancerInhibition of cell proliferation in various cancer cell lines
Anti-inflammatoryReduction in cytokine production in immune cells

Organic Light-Emitting Diodes (OLEDs)

In materials science, this compound is explored for its potential use in OLEDs due to its electron-accepting properties. The compound can be utilized as a building block for bipolar host materials that enhance device performance.

Case Study: OLED Performance Enhancement

Research has shown that incorporating triazolo-pyridine derivatives into OLED structures improves efficiency and stability. Devices utilizing these compounds exhibited a 20% increase in luminous efficiency compared to traditional materials.

Summary of Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Microwave-Assisted Synthesis: A catalyst-free method involving enaminonitriles and benzohydrazides under microwave conditions.
  • Conventional Heating: Traditional synthetic routes utilizing solvents like toluene at elevated temperatures.

Table 3: Synthesis Methods Comparison

MethodAdvantagesLimitations
Microwave-AssistedEco-friendly; high yieldRequires specific equipment
Conventional HeatingEstablished techniqueLonger reaction times; lower yields

Mechanism of Action

The mechanism of action of 2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of Janus kinases by binding to the active site of the enzyme, thereby preventing its activity. This inhibition can lead to the modulation of various signaling pathways involved in cell proliferation and immune responses .

Comparison with Similar Compounds

Structural and Functional Group Variations

Triazolo-fused heterocycles vary in their core structure (pyridine vs. pyrimidine) and substituent patterns, leading to distinct biological and physicochemical profiles. Key examples include:

Table 1: Structural and Functional Comparison

Compound Core Structure Substituents Key Activities References
2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine Pyridine 2-CH₃, 7-CH₃ Hypothesized herbicidal/antimicrobial
5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Pyrimidine 5-CH₃, 7-CH₃, 2-NH₂ Herbicidal, antifungal
7-Phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Pyrimidine 7-Ph, 2-NH₂ Antiproliferative
[1,2,4]Triazolo[1,5-a]pyridine-2-ylamine Pyridine 2-NH₂ Antiparasitic (Leishmania)

Key Observations:

  • Core Structure Influence : Pyrimidine-based analogs (e.g., 5,7-dimethyltriazolopyrimidine) are more commonly associated with herbicidal activity due to structural mimicry of purine antimetabolites . Pyridine-based compounds, such as the target molecule, may exhibit stronger interactions with eukaryotic enzymes (e.g., tubulin or kinases) .
  • Amino groups (e.g., 2-NH₂ in triazolopyrimidines) facilitate hydrogen bonding, critical for target binding .

Herbicidal Activity :

  • Triazolopyrimidines, such as 5,7-dimethyl derivatives, inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis . The target compound’s pyridine core may reduce ALS affinity compared to pyrimidine analogs but could target alternative pathways.
  • Sulfonamide-substituted triazolopyrimidines (e.g., [1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamides) show superior herbicidal potency due to enhanced enzyme inhibition .

Antimicrobial and Antiparasitic Activity :

  • Triazolopyridines with amino substituents (e.g., [1,2,4]triazolo[1,5-a]pyridine-2-ylamine) inhibit Leishmania CRK3 (IC₅₀ = 0.24 µM) but lack selectivity over human kinases . Methyl groups in the target compound may improve selectivity by reducing polar interactions with off-target enzymes.

Anticancer Activity :

  • Triazolopyrimidines with aryl substituents (e.g., 7-phenyl derivatives) demonstrate potent antiproliferative effects by inhibiting tubulin polymerization (IC₅₀ values < 1 µM) . Pyridine-based analogs, like 3,6-diaryl-triazolopyridines, show similar mechanisms but varied potency depending on substituent bulk .

Physicochemical Properties

Table 2: Physical Property Comparison

Compound Vaporization Enthalpy (ΔHvap) Solubility Melting Point
This compound Not reported Low (est.) Moderate
1,2,4-Triazolo[1,5-a]pyrimidine 74.5 kJ/mol Moderate High
Imidazo[1,2-a]pyridine 67.8 kJ/mol High Low

Key Notes:

  • Triazolopyrimidines exhibit higher vaporization enthalpies due to π-π stacking and hydrogen bonding .
  • Methyl substituents in the target compound likely lower melting points compared to amino-substituted analogs, enhancing processability.

Biological Activity

2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound belonging to the triazolopyridine class, known for its diverse biological activities. This compound features a triazole ring fused to a pyridine ring with methyl groups at the 2 and 7 positions. Its unique structure contributes to its potential applications in medicinal chemistry and other scientific fields.

The biological activity of this compound primarily involves its interaction with specific molecular targets. Notably, it acts as an inhibitor of Janus kinases (JAKs), which are crucial in various signaling pathways that regulate cell proliferation and immune responses. By binding to the active site of JAKs, this compound can modulate inflammatory processes and has implications in treating autoimmune diseases .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against various pathogens, including bacteria and fungi. For instance, derivatives of this compound have been evaluated for their ability to inhibit the growth of Chlamydia trachomatis, demonstrating significant activity without affecting host cell viability .

Antitumor Activity

The compound has also been investigated for its antitumor properties. Research indicates that certain derivatives exhibit cytotoxic effects against cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the triazolo-pyridine scaffold can enhance its efficacy against tumor cells while minimizing toxicity to normal cells .

Case Study 1: JAK Inhibition

A study focused on the development of new derivatives based on this compound reported a compound (designated as 5a ) that exhibited potent inhibition of RORγt (retinoic acid receptor-related orphan receptor gamma t), a critical target in psoriasis treatment. This derivative demonstrated a good pharmacokinetic profile and effectively inhibited IL-17A production in vivo models .

Case Study 2: Antimicrobial Activity

In a comparative analysis of several analogues derived from triazolo compounds, it was found that specific modifications led to enhanced antibacterial activity against Neisseria meningitidis and Haemophilus influenzae. The study concluded that these compounds could serve as potential candidates for antibiotic development due to their selective action against pathogens while sparing host cells .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
1,2,4-Triazolo[1,5-a]pyrimidine Antifungal and antitumor activitiesSimilar structure but different substitution pattern
5,7-Dimethyl-1,2,4-triazolopyrimidine Moderate cytotoxicity against cancer cellsDifferent methylation pattern affecting activity
2-Methyl-1H-pyrazolo[3,4-b]quinolin Antiviral propertiesDistinct heterocyclic framework

This table illustrates the biological activities of compounds related to this compound and highlights how structural variations influence their pharmacological profiles.

Q & A

Q. What are the standard synthetic routes for preparing 2,7-dimethyl[1,2,4]triazolo[1,5-a]pyridine?

The synthesis of [1,2,4]triazolo[1,5-a]pyridine derivatives typically involves oxidative cyclization of N-(2-pyridyl)amidines or guanidines. For example, substrates like N-(2-pyridyl)guanidines undergo cyclization using oxidants such as NaOCl, Pb(OAc)₄, MnO₂, or environmentally friendly alternatives like PIFA (PhI(OCOCF₃)₂) and I₂/KI . For 2,7-dimethyl derivatives, methyl substituents are likely introduced via alkylation of precursor intermediates or through the use of pre-functionalized starting materials. Key steps include:

  • Oxidative N–N bond formation to construct the triazole ring.
  • Regioselective methylation at the 2- and 7-positions using methylating agents (e.g., CH₃I, dimethyl sulfate).

Q. How is structural characterization of this compound performed?

Characterization relies on spectroscopic and analytical methods:

  • ¹H/¹³C NMR : Assignments are based on chemical shifts influenced by the electron-withdrawing triazole ring and methyl groups. For example, methyl protons typically appear as singlets in the range δ 2.5–3.0 ppm .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight.
  • X-ray crystallography : Resolves the fused triazole-pyridine system and confirms substitution patterns .

Q. Table 1: Key Physical Properties of Triazolopyridine Derivatives

PropertyTypical Value/TechniqueReference
Molecular Weight~163.18 g/mol (calculated)
Melting Point120–150°C (varies by substituent)
UV-Vis Absorptionλ_max ~270–300 nm (π→π* transitions)
SolubilityModerate in DMSO, DMF; poor in H₂O

Advanced Research Questions

Q. What strategies optimize synthetic yields of this compound for scale-up?

Yield optimization involves:

  • Catalyst screening : Copper catalysts (e.g., CuBr/1,10-phenanthroline) enhance cyclization efficiency via aerobic oxidation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction homogeneity.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and improves regioselectivity .
    Challenges include minimizing byproducts (e.g., over-oxidized species) and ensuring regiocontrol during methylation.

Q. How does the methyl substitution at positions 2 and 7 influence biological activity?

Methyl groups modulate electronic and steric properties:

  • Enzyme inhibition : Derivatives of [1,2,4]triazolo[1,5-a]pyridine show activity against JAK1/2 kinases, with methyl groups enhancing lipophilicity and target binding .
  • Antioxidant effects : Methyl substituents can stabilize radical intermediates, as seen in analogues that reduce oxidative stress in C. elegans models .
  • SAR studies : Comparative studies with mono-methylated or halogenated analogues (e.g., 7-bromo derivatives) reveal position-specific impacts on potency .

Q. What methodological challenges arise in studying reaction mechanisms for triazolopyridine synthesis?

Key challenges include:

  • Tracking N–N bond formation : Isotopic labeling (¹⁵N) or in-situ IR spectroscopy can monitor cyclization steps .
  • Regioselectivity control : Competing pathways (e.g., 1,5-a vs. 1,5-b fusion) require careful optimization of oxidants and catalysts .
  • Byproduct analysis : LC-MS or HPLC-PDA identifies side products (e.g., dimerized species or over-oxidized intermediates) .

Q. How are computational methods used to predict the reactivity of this compound?

  • DFT calculations : Model transition states for cyclization and methylation steps, providing insights into activation energies .
  • Molecular docking : Predict binding affinities for targets like JAK kinases, guiding structural modifications .
  • ADMET profiling : Estimates pharmacokinetic properties (e.g., logP, metabolic stability) to prioritize derivatives for biological testing .

Data Contradictions and Resolution

7. Discrepancies in reported biological activities of triazolopyridine derivatives
Some studies report potent JAK inhibition , while others emphasize antioxidative effects . Resolution strategies:

  • Assay standardization : Differences in cell lines (e.g., human vs. C. elegans) or enzyme isoforms (JAK1 vs. JAK3) explain variability.
  • Structural nuances : Substituent positioning (e.g., 2-methyl vs. 7-bromo) drastically alters mechanism .

Methodological Recommendations

  • For synthesis : Prioritize Cu-catalyzed aerobic cyclization for scalability and low toxicity .
  • For biological testing : Use orthogonal assays (e.g., enzymatic inhibition + cellular viability) to confirm target-specific effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine
Reactant of Route 2
Reactant of Route 2
2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine

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